(4Z)-12-cyclopropyl-4-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
CAS No.: 946235-67-2
Cat. No.: VC11915762
Molecular Formula: C23H23NO5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946235-67-2 |
|---|---|
| Molecular Formula | C23H23NO5 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | (2Z)-8-cyclopropyl-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C23H23NO5/c1-13-8-18-16(11-24(12-28-18)15-5-6-15)23-21(13)22(25)20(29-23)10-14-4-7-17(26-2)19(9-14)27-3/h4,7-10,15H,5-6,11-12H2,1-3H3/b20-10- |
| Standard InChI Key | AHXNPDDJOKGLEW-JMIUGGIZSA-N |
| Isomeric SMILES | CC1=CC2=C(CN(CO2)C3CC3)C4=C1C(=O)/C(=C/C5=CC(=C(C=C5)OC)OC)/O4 |
| SMILES | CC1=CC2=C(CN(CO2)C3CC3)C4=C1C(=O)C(=CC5=CC(=C(C=C5)OC)OC)O4 |
| Canonical SMILES | CC1=CC2=C(CN(CO2)C3CC3)C4=C1C(=O)C(=CC5=CC(=C(C=C5)OC)OC)O4 |
Introduction
The compound (4Z)-12-cyclopropyl-4-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule belonging to the azatricyclo class of compounds. These compounds are characterized by their fused ring systems containing nitrogen atoms, which contribute to their unique structural features and potential applications in medicinal chemistry.
Structural Characteristics
This compound features a cyclopropyl group and a dimethoxyphenyl moiety, contributing to its intricate stereochemistry and functional groups. The molecular formula of this compound is not explicitly provided in the available sources, but its molecular weight is approximately 427.4 g/mol. The structural complexity is highlighted by a high complexity rating of 656, indicating potential biological activity.
Potential Applications and Biological Activity
Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities, including modulation of signaling pathways or inhibition of specific enzymes relevant to therapeutic applications. Interaction studies are critical for understanding the pharmacodynamics and pharmacokinetics of this compound, which will help elucidate its mechanism of action and guide further development.
Comparison with Similar Compounds
Several compounds share structural similarities with (4Z)-12-cyclopropyl-4-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one, highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Cycloheptyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),7,9,11-tetraene | C24H30N4O2 | Contains tetraazatricyclo structure; potential for different biological activity |
| Cyclopropyl(3,4-dimethoxyphenyl)methanone | C12H14O3 | Simpler structure; less complex but shares similar phenolic components |
| (4Z)-12-cyclopropyl-12-methyl-3,5,6,8-tetraazatricyclo[7.4.0.0^{2,6}]trideca | C13H12N4O | Related azatricyclo structure; differing substituents |
The uniqueness of the target compound lies in its intricate azatricyclo framework combined with specific substituents that may offer distinct biological activities compared to these similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume